molecular formula C6H3BrINO2 B3029026 5-Bromo-4-iodopyridine-3-carboxylic acid CAS No. 491588-98-8

5-Bromo-4-iodopyridine-3-carboxylic acid

Cat. No. B3029026
CAS RN: 491588-98-8
M. Wt: 327.90
InChI Key: DDILUXVGWWORKX-UHFFFAOYSA-N
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Description

5-Bromo-4-iodopyridine-3-carboxylic acid, also known as 5-Bromo-4-iodonicotinic acid, is a halogenated heterocycle . Its empirical formula is C6H3BrINO2 and it has a molecular weight of 327.90 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-iodopyridine-3-carboxylic acid can be represented by the SMILES string OC(=O)c1cncc(Br)c1I . This indicates that the molecule consists of a pyridine ring with bromo and iodo substituents at the 5th and 4th positions, respectively, and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

5-Bromo-4-iodopyridine-3-carboxylic acid is a solid substance . It has a melting point of 158-163 °C . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

5-Bromo-4-iodopyridine-3-carboxylic acid serves as a valuable halogen-rich intermediate in medicinal chemistry research. Its derivatives, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are used to create a variety of pentasubstituted pyridines, which are essential for further chemical manipulations and synthesis (Wu et al., 2022).

Structural Insights from Crystallography

The compound's derivatives also provide insights into molecular interactions and crystal structures. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide leads to an iodo-substituted compound that reveals the nature of intermolecular hydrogen bonds in crystallography studies (Bunker et al., 2008).

Ligand Synthesis for Complexation

Derivatives of 5-Bromo-4-iodopyridine-3-carboxylic acid are used in synthesizing ligands, especially for complexing with lanthanide(III) cations. These ligands are crucial in fields like coordination chemistry and materials science (Charbonnière et al., 2001).

Crystal Engineering

In crystal engineering, compounds like 5-bromo-4-iodopyridine-3-carboxylic acid play a role in forming molecular tapes and interactions. Such studies are vital for understanding and designing new crystal structures, which have implications in material science and pharmaceuticals (Saha et al., 2005).

Synthesis of Functionalized Pyridines

Its derivatives are also used in synthesizing functionalized pyridines, which are important intermediates in various chemical syntheses. Such functionalized pyridines find applications across different domains, including pharmaceuticals and agrochemicals (Song et al., 2004).

Versatile Synthesis Applications

The versatility of 5-Bromo-4-iodopyridine-3-carboxylic acid is further exemplified in its use in various synthesis applications, including the preparation of pyridylzinc reagents for cross-coupling reactions (Rieke & Kim, 2011).

Functionalization Flexibility

The compound and its derivatives offer flexibility in functionalization, allowing selective introduction of functional groups. This property is particularly useful in synthesizing new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodopyridine-3-carboxylic acid is not clear as it’s typically used as a building block in chemical synthesis rather than as an active compound itself .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

5-bromo-4-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDILUXVGWWORKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704457
Record name 5-Bromo-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-iodopyridine-3-carboxylic acid

CAS RN

491588-98-8
Record name 5-Bromo-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-4-IODOPYRIDINE-3-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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